molecular formula C26H23N3O3 B3311236 N-(diphenylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946255-85-2

N-(diphenylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3311236
CAS No.: 946255-85-2
M. Wt: 425.5 g/mol
InChI Key: NWRCKYXHBHASAW-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative. Its structure features a pyridazinone core substituted with a 4-methoxy group, a 4-methylphenyl group at position 1, and a diphenylmethyl carboxamide moiety at position 2. This compound shares structural motifs with proteasome inhibitors and other heterocyclic drug candidates, particularly those targeting parasitic infections like Trypanosoma cruzi .

Properties

IUPAC Name

N-benzhydryl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-18-13-15-21(16-14-18)29-23(30)17-22(32-2)25(28-29)26(31)27-24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17,24H,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRCKYXHBHASAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(diphenylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a small molecule inhibitor targeting specific proteins involved in various disease pathways. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula : C21_{21}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : Approximately 364.44 g/mol
  • Functional Groups : Includes methoxy, carboxamide, and ketone functionalities.

The arrangement of these functional groups enhances the compound's reactivity and solubility in biological systems. The presence of multiple aromatic rings contributes to its stability and potential interactions with biological targets.

This compound primarily functions as an inhibitor of the Gsα protein, which is crucial for signal transduction pathways associated with various diseases, including cancers and endocrine disorders. By binding to specific regions on the Gsα protein, particularly at residue R231, this compound modulates critical signaling pathways that influence cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or act as a ligand in receptor binding studies. This inhibition can potentially lead to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Cellular Signaling Modulation : By affecting Gsα signaling pathways, this compound can alter cellular responses to various stimuli, which may be beneficial in treating diseases linked to aberrant signaling.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Hantzsch dihydropyridine synthesis , which includes:

  • Condensation : An aldehyde reacts with a β-keto ester and an amine.
  • Cyclization : The intermediate undergoes cyclization to form the dihydropyridazine ring.

This synthetic route allows for the introduction of various substituents that can modify the biological activity of the compound.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

StudyFindings
Demonstrated inhibition of Gsα protein leading to altered signaling pathways in cancer cells.
Explored enzyme inhibition properties, suggesting potential therapeutic uses in metabolic disorders.
Investigated the compound's role as a probe for studying enzyme interactions and receptor binding affinities.

These studies underscore the significance of this compound in both research and application contexts within medicinal chemistry.

Comparison with Similar Compounds

Core Pyridazinone Derivatives

The pyridazinone scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:

Compound Name Substituents (Position 1) Carboxamide Substituent (Position 3) Key Modifications
Target Compound 4-Methylphenyl N-(Diphenylmethyl) Bulky lipophilic group
N-(4-Bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (BG14384) 4-Methylphenyl N-(4-Bromophenyl) Halogenated aryl group (enhanced polarity)
N-[4-(Dimethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (BF37386) 4-Methylphenyl N-[4-(Dimethylamino)phenyl] Electron-rich aryl group
N-(3-(Cyclopropylcarbamoyl)phenyl)-1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 6) Benzyl N-(3-Cyclopropylcarbamoylphenyl) Cyclopropylamide functionality

Key Observations :

  • The target compound’s diphenylmethyl group introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., 4-bromophenyl in BG14384). This may enhance membrane permeability but reduce aqueous solubility.
  • Analogs like Compound 6 prioritize cyclopropylamide groups, which are associated with metabolic stability and target engagement in protease inhibition .

Physicochemical Data :

Property Target Compound BG14384 BF37386
Molecular Weight (g/mol) ~450 (estimated) 414.25 378.42
LogP (Predicted) ~4.5 (highly lipophilic) ~3.8 ~3.2
Key Functional Groups Diphenylmethyl, 4-methoxy 4-Bromo, 4-methoxy Dimethylamino, 4-methoxy

Notable Trends:

  • The diphenylmethyl group in the target compound increases molecular weight and logP significantly compared to BG14384 and BF37386, suggesting trade-offs between bioavailability and lipophilicity.
  • Halogenated analogs like BG14384 may exhibit enhanced stability due to reduced oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(diphenylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(diphenylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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